![molecular formula C20H17N3O4 B2929775 2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) CAS No. 63563-83-7](/img/structure/B2929775.png)
2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2’-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)” is a chemical compound with the molecular formula C20H17N3O4 . It has a molecular weight of 363.37 . The compound is typically stored at 2-8°C and is available in a white to yellow solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H17N3O4/c24-17-13-5-1-2-6-14 (13)18 (25)22 (17)11-9-21-10-12-23-19 (26)15-7-3-4-8-16 (15)20 (23)27/h1-8,21H,9-12H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 564.4±35.0 °C at 760 mmHg, and a flash point of 295.1±25.9 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . The compound has an ACD/LogP value of 2.86, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
2,2'-(Formamidedi-1,2-ethanediyl)bis[1H-isoindole-1,3-(2H)-dione], a compound related to 2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) (DPDA), has been studied for its chemical behavior in reactions involving formylation and alkylation. In a particular study, it was found that DPDA undergoes a slow formylation reaction with dimethylformamide (DMF) under reflux, which is more efficient than base-promoted alkylation with tris(chloroethyl)amine. The resulting molecules adopt a folded conformation, facilitating the formation of efficiently packed sheets in crystal structures (Barrett, Kahwa, & Williams, 1996).
Mass Spectrometry Studies
The impact of alkyl chain length on the fragmentation patterns of bis-phthalimide derivatives, including 2,2-(ethane-1,2-diyl)bis(isoindoline-1,3-dione), has been investigated through electron impact ionization-mass spectrometry (EI-MS). This study revealed significant differences in the stability and fragmentation behaviors of these compounds, shedding light on their structural and electronic properties (Yosefdad, Valadbeigi, & Bayat, 2020).
Photochromic Properties
Investigations into the photochromic properties of various compounds have led to the synthesis of related bis(thienylazoles), which are photochromic analogs of diarylethenes. By developing synthesis procedures for these compounds, researchers have expanded our understanding of the structural factors influencing photochromic behavior, potentially leading to novel applications in materials science (Krayushkin et al., 2001).
Polymer Science
A novel fluorinated polyimide containing the benzoisoindoledione unit was synthesized, demonstrating high glass transition temperatures (Tg), excellent thermal stability, and significant tensile strength. These materials were evaluated for their gas transport properties, highlighting their potential in advanced polymer applications, particularly in gas separation technologies (Sen & Banerjee, 2012).
Safety And Hazards
The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302 and H317 . This suggests that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-17-13-5-1-2-6-14(13)18(25)22(17)11-9-21-10-12-23-19(26)15-7-3-4-8-16(15)20(23)27/h1-8,21H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNSTSVPCJTWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCNCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2929696.png)
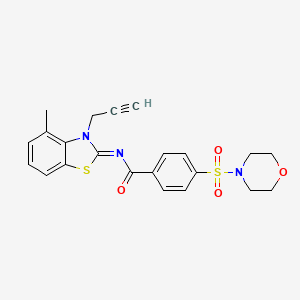
![3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929699.png)
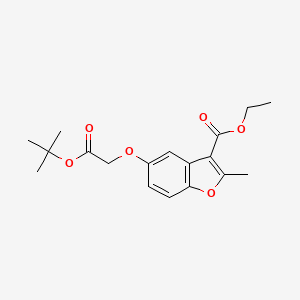
![4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2929704.png)
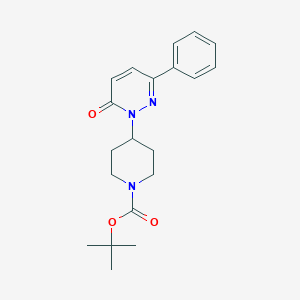
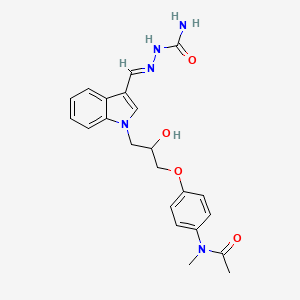
![methyl 4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2929708.png)


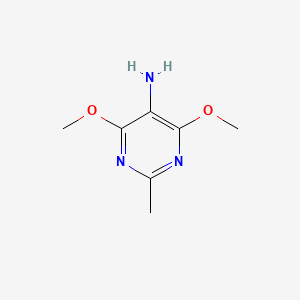
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-fluoro-5-nitrophenyl)urea](/img/structure/B2929713.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2929715.png)